(2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile
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Description
Scientific Research Applications
Thermal Fragmentation and Electronic Structure
Flash vacuum thermolysis of cis and trans 1-benzyl and 1-allyl-2-cyano-3-phenylzetidines has been studied, revealing the formation of N-benzyl and N-allyl iminoacetonitriles. The thermal fragmentation of the azetidine ring occurs regioselectively, indicating significant electronic structure modifications upon α,β substitution due to the electron-withdrawing effect of the nitrile group and the donor effect of the allyl group (Chrostowska et al., 2009).
Optically Active Azetidine-2-carbonitriles Synthesis
The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via formation of their N-borane complexes has been explored, enabling the production of optically active 2-substituted azetidine-2-carbonitriles. This method allows for diastereoselective α-alkylation, contributing to the synthesis of various optically active compounds (Tayama & Nakanome, 2021).
Regioselectivity in Ring-Opening Reactions
The study of 2-(alkanoyloxymethyl)aziridinium salts by bromide and fluoride has shown a distinct regioselectivity, leading to the synthesis of functionalized β-fluoro amines. This research highlights the influence of nucleophiles on the ring-opening of aziridinium salts, contributing to the development of new synthetic routes for amines (D’hooghe & Kimpe, 2006).
Three-Component Reaction with Arynes
A stereospecific three-component reaction of aziridines and azetidines with arynes and acetonitrile has been developed, offering a novel route to N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors for bioactive compounds, showcasing the versatility of small-ring cyclic amines in chemical synthesis (Stephens et al., 2013).
Properties
IUPAC Name |
(2R,3S)-3-(4-bromophenyl)-1-prop-2-enylazetidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-2-7-16-9-12(13(16)8-15)10-3-5-11(14)6-4-10/h2-6,12-13H,1,7,9H2/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRTZLUXABEGW-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(C1C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@@H]([C@@H]1C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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